N-(3-(2-phenylmorpholino)propyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
“N-(3-(2-phenylmorpholino)propyl)-2-(thiophen-2-yl)acetamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals, indicating potential bioactivity. The presence of a thiophene ring could contribute to its electronic properties, as thiophene is a common component in organic semiconductors .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a morpholine with a phenyl group, and the attachment of this structure to a propyl linker. The other end of the propyl linker would then be attached to an acetamide group substituted with a thiophene .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The morpholine and thiophene rings would contribute to the rigidity of the molecule, while the propyl linker would provide some flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the morpholine and thiophene rings, as well as the amide group. The electron-rich nature of these groups could make the compound susceptible to electrophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (amide, morpholine) would likely make it somewhat polar, affecting its solubility in different solvents. The rigidity of the rings could also influence its melting and boiling points .Scientific Research Applications
Chemoselective Synthesis and Catalysis
One area of research focuses on the chemoselective synthesis processes involving compounds with similar structures. For instance, the study by Magadum and Yadav (2018) discusses chemoselective monoacetylation of aminophenols to produce intermediates for antimalarial drugs, using Novozym 435 as a catalyst. This research demonstrates the potential of utilizing enzyme-catalyzed reactions for synthesizing complex organic molecules, including acetamide derivatives (Magadum & Yadav, 2018).
Antitumor Activity
Another significant application involves the exploration of acetamide derivatives for antitumor activities. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity against various human tumor cell lines. This underscores the potential of such compounds in developing new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Optoelectronic Properties
Research on the optoelectronic properties of related compounds, such as thiazole-based polythiophenes, is also relevant. Camurlu and Guven (2015) investigated the optoelectronic properties of thiazole-containing monomers and their potential in electronic applications. These studies highlight the broad applicability of such organic compounds in materials science (Camurlu & Guven, 2015).
Molecular Structure and Analysis
The synthesis and characterization of compounds like N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide provide insights into molecular structures and potential applications in materials and pharmaceuticals. Studies such as those by Rani et al. (2015) employ crystallographic analysis to understand the intermolecular interactions and structural stability of these compounds (Rani et al., 2015).
Antimicrobial Activity
Compounds structurally related to N-(3-(2-phenylmorpholino)propyl)-2-(thiophen-2-yl)acetamide have been explored for their antimicrobial properties. For example, novel sulphonamide derivatives have shown good antimicrobial activity, indicating the potential of acetamide derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-19(14-17-8-4-13-24-17)20-9-5-10-21-11-12-23-18(15-21)16-6-2-1-3-7-16/h1-4,6-8,13,18H,5,9-12,14-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHBTATZZGEBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)CC2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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